Fluoroindolocarbazole C

Description

Structure

3D Structure

Properties

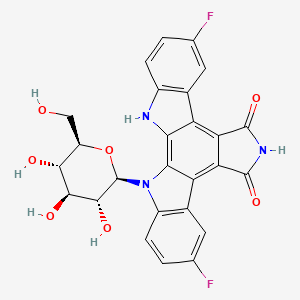

Molecular Formula |

C26H19F2N3O7 |

|---|---|

Molecular Weight |

523.4 g/mol |

IUPAC Name |

7,19-difluoro-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione |

InChI |

InChI=1S/C26H19F2N3O7/c27-8-1-3-12-10(5-8)15-17-18(25(37)30-24(17)36)16-11-6-9(28)2-4-13(11)31(20(16)19(15)29-12)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1 |

InChI Key |

YQUUXCMYRDQFPL-QCUUGYDUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)NC4=O |

Canonical SMILES |

C1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)O)O)O)C(=O)NC4=O |

Synonyms |

fluoroindolocarbazole C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Fluoroindolocarbazole C?

An In-depth Technical Guide to Fluoroindolocarbazole C: Structure, Mechanism, and Experimental Protocols

Introduction

Indolocarbazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antitumor, antibacterial, and neuroprotective properties.[1] A particularly promising subset of this family is the fluoroindolocarbazoles, which have been developed as potent inhibitors of Topoisomerase I, a critical enzyme in DNA replication and transcription.[2] This technical guide provides a comprehensive overview of this compound, a representative member of a series of fluoroindolocarbazoles with demonstrated antitumor activity. The focus will be on its chemical structure, mechanism of action as a Topoisomerase I inhibitor, and detailed experimental protocols for its synthesis and evaluation.

Chemical Structure

While the specific designation "this compound" is not a standardized nomenclature, this guide will focus on a key, well-characterized example from a prominent series of fluoroindolocarbazoles, BMS-251873 (compound 36), which has been identified as a potential clinical candidate.[2] The core structure is an indolo[2,3-a]pyrrolo[3,4-c]carbazole, featuring a fused hexacyclic system.[1] The defining characteristic of this series is the strategic placement of fluorine atoms, with the 3,9-difluoro substitution found to provide the best Topoisomerase I potency and selectivity.[2]

The chemical structure of a representative potent fluoroindolocarbazole (BMS-251873) is provided below.

Chemical Name: (3S,4R)-12-((2-(Dimethylamino)ethyl)amino)-3,9-difluoro-3,4-dihydro-1H-pyrrolo[3,4-c]carbazole-1,5(2H,6H)-dione Molecular Formula: C22H22F2N4O3 Core Scaffold: Indolocarbazole

Mechanism of Action: Topoisomerase I Inhibition

Fluoroindolocarbazoles exert their cytotoxic effects by targeting human DNA Topoisomerase I (topo I).[2] Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[2] The enzyme achieves this through a transesterification process where a tyrosine residue in the active site covalently binds to the 5'-phosphate of the cleaved DNA strand.

Fluoroindolocarbazoles stabilize the covalent complex formed between Topoisomerase I and DNA.[2] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, a highly lethal form of DNA damage. In cancer cells with functional p53, the presence of these persistent DNA breaks triggers the apoptotic cascade, leading to programmed cell death.[2]

The following diagram illustrates the signaling pathway initiated by this compound.

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro activity of a representative fluoroindolocarbazole, BMS-251873, and related compounds.[2]

| Compound | Topo I-Mediated DNA Cleavage (Relative Potency) | Cytotoxicity (IC50, µM) vs. HCT-116 |

| Camptothecin | 1.0 | 0.02 |

| BMS-251873 (36) | 1.5 | 0.01 |

| BMS-210287 (20) | 1.0 | 0.03 |

Experimental Protocols

Synthesis of the Fluoroindolocarbazole Core

The synthesis of the fluoroindolocarbazole nucleus is achieved through a multi-step process. A key step involves the condensation of a fluorinated indole with a suitable electrophile to construct the carbazole framework. The following is a generalized protocol based on the synthesis of related compounds.[2]

-

Starting Materials: Fluorinated indole derivatives and a suitable dicarboxylic acid anhydride.

-

Step 1: Condensation: The fluorinated indole is reacted with the anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to form an intermediate keto-acid.

-

Step 2: Reductive Cyclization: The keto-acid is then subjected to reductive cyclization conditions, often using a reducing agent like sodium borohydride followed by acid-catalyzed dehydration, to form the fused lactam ring of the indolocarbazole core.

-

Step 3: Aromatization: The indolocarbazole core is aromatized through oxidation, for instance, using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

-

Step 4: Functionalization: Further modifications, such as the introduction of amino side chains, are carried out on the core structure to enhance solubility and biological activity.

In Vitro Topoisomerase I Activity Assay

The ability of fluoroindolocarbazoles to stabilize the topo I-DNA cleavable complex can be assessed using a DNA cleavage assay.

-

Reaction Mixture: A supercoiled plasmid DNA (e.g., pBR322) is incubated with purified human Topoisomerase I in a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/mL BSA).

-

Drug Addition: The test compound (this compound) is added at various concentrations. A known topo I inhibitor like camptothecin is used as a positive control.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Termination: The reaction is stopped by adding SDS (to a final concentration of 1%) and proteinase K (50 µg/mL) and incubating for a further 30 minutes at 37°C to digest the enzyme.

-

Analysis: The DNA is then analyzed by agarose gel electrophoresis. The stabilization of the cleavable complex results in an increase in the amount of nicked, open-circular DNA relative to the supercoiled form.

The workflow for this assay is depicted below.

Caption: Workflow for the in vitro Topoisomerase I DNA cleavage assay.

Cell-Based Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines is determined using a standard proliferation assay.

-

Cell Plating: Human cancer cells (e.g., HCT-116 colon carcinoma) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Drug Treatment: The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

-

Cell Viability Measurement: After the incubation period, cell viability is assessed using a reagent such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its analogues represent a potent class of antitumor agents that function through the targeted inhibition of Topoisomerase I. Their mechanism, involving the stabilization of the topo I-DNA cleavable complex, leads to irreparable DNA damage and subsequent apoptosis in cancer cells. The detailed protocols provided herein for their synthesis and biological evaluation serve as a valuable resource for researchers in the field of drug discovery and development. Further investigation into this class of compounds may lead to the development of novel and effective cancer therapeutics.

References

The Rise of Fluoroindolocarbazoles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolocarbazoles, a class of natural and synthetic heterocyclic compounds, have long been a focal point of medicinal chemistry due to their potent and diverse biological activities, particularly in oncology. The strategic incorporation of fluorine atoms into the indolocarbazole scaffold has emerged as a powerful strategy to modulate their pharmacological properties, leading to the discovery of novel derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluoroindolocarbazoles, with a focus on their mechanisms of action as promising anticancer agents. Detailed experimental protocols for their synthesis and biological evaluation are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, key signaling pathways targeted by these compounds are visualized through detailed diagrams to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Significance of Fluorination in Indolocarbazole Drug Discovery

The indolocarbazole core, a rigid, planar heterocyclic system, serves as a privileged scaffold for interacting with various biological targets, most notably protein kinases and DNA topoisomerases.[1] The introduction of fluorine, the most electronegative element, into this scaffold can profoundly influence its physicochemical and biological properties. Fluorine's small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity of nearby protons, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of favorable electrostatic interactions with protein targets.[2] These attributes have been successfully leveraged to develop fluoroindolocarbazole derivatives with improved therapeutic indices.

Key Fluoroindolocarbazole Derivatives and Their Biological Activity

The relentless pursuit of novel anticancer agents has led to the development of several promising fluoroindolocarbazole compounds. This section highlights key examples and summarizes their biological activities.

Fluoroindolocarbazoles as Topoisomerase I Inhibitors

Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a prime target for cancer chemotherapy. A series of fluoroindolocarbazoles have been developed as potent topoisomerase I inhibitors.[2][3][4] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[2][3]

A noteworthy example is the water-soluble derivative, BMS-251873 , which has demonstrated curative antitumor activity in prostate carcinoma xenograft models.[2][4] The strategic placement of fluorine atoms on the indolocarbazole core, coupled with the attachment of a solubilizing amino-sugar moiety, resulted in a compound with a robust pharmacological profile.[2]

Fluoroindolocarbazoles as Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Certain substituted indolocarbazoles have been identified as potent and selective inhibitors of the Cyclin D1/CDK4 complex.[1] These inhibitors act as ATP-competitive agents, blocking the phosphorylation of the retinoblastoma protein (pRb) and inducing G1 phase cell cycle arrest in tumor cells.[1]

While the initial studies focused on non-fluorinated derivatives, the introduction of fluorine at specific positions of the indolocarbazole nucleus has been shown to enhance selectivity and potency. For instance, 6-substituted indolocarbazoles, including fluorinated analogs, have exhibited potent D1/CDK4 inhibitory activity with IC50 values in the nanomolar range.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative fluoroindolocarbazole derivatives.

Table 1: In Vitro Cytotoxicity of Fluoroindolocarbazole Topoisomerase I Inhibitors

| Compound | Cell Line | IC50 (µM) | Reference |

| BMS-251873 | PC-3 | 0.025 | [2] |

| DU-145 | 0.030 | [2] | |

| A549 | 0.045 | [2] | |

| HCT-116 | 0.015 | [2] |

Table 2: In Vitro Kinase Inhibitory Activity of 6-Substituted Indolocarbazoles

| Compound | Target | IC50 (nM) | Reference |

| 4d | Cyclin D1/CDK4 | 76 | [1] |

| 4h | Cyclin D1/CDK4 | 42 | [1] |

(Note: While compounds 4d and 4h from the study by Zhu et al. are not explicitly stated to be fluorinated in the provided search results, the broader class of 6-substituted indolocarbazoles they represent is a key area for fluoro-substitution to enhance activity. The data is included to represent the potency of this class of compounds.)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The therapeutic effects of fluoroindolocarbazoles are rooted in their ability to modulate critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key mechanisms of action.

Caption: Mechanism of Topoisomerase I inhibition by fluoroindolocarbazoles.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fluoroindolocarbazoles as Topoisomerase I Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroindolocarbazoles represent a potent class of synthetic antitumor agents that have garnered significant interest in oncology research. While the specific compound "Fluoroindolocarbazole C" is not extensively characterized in publicly available literature, this guide will provide a comprehensive overview of the mechanism of action for the broader class of fluoroindolocarbazole derivatives, using well-documented examples from this family. These compounds primarily function as inhibitors of Topoisomerase I (Topo I), a critical enzyme in DNA replication and transcription. By targeting Topo I, fluoroindolocarbazoles induce cytotoxic DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. This guide will delve into the molecular interactions, cellular consequences, and the experimental methodologies used to elucidate their function.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of fluoroindolocarbazole compounds is the nuclear enzyme DNA Topoisomerase I. Topo I alleviates torsional stress in DNA by inducing transient single-strand breaks. The catalytic cycle of Topo I involves cleavage of a phosphodiester bond, allowing the DNA to rotate, followed by religation of the break.

Fluoroindolocarbazoles exert their cytotoxic effects by stabilizing the covalent complex formed between Topoisomerase I and DNA, known as the cleavable complex.[1] This stabilization prevents the religation of the single-strand break, leading to an accumulation of these complexes.[1] When a replication fork encounters this stabilized cleavable complex, the transient single-strand break is converted into a permanent and lethal double-strand break. This irreversible DNA damage triggers downstream cellular pathways that culminate in apoptotic cell death.[2][3]

The interaction of fluoroindolocarbazoles with the Topo I-DNA complex is a key aspect of their mechanism. Some derivatives, like KT6528, are strong DNA intercalators, while others, such as KT6006, are weak intercalators, suggesting that DNA intercalation can contribute to, but is not solely responsible for, the stabilization of the cleavable complex.[1] The specific chemical substitutions on the indolocarbazole core, including the placement of fluorine atoms and the nature of the glycosidic moieties, significantly influence the potency and selectivity of Topo I inhibition.[4]

Cellular Consequences of Topoisomerase I Inhibition

The accumulation of stabilized Topo I-DNA cleavable complexes and subsequent double-strand breaks initiates a cascade of cellular responses, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon induction of DNA damage by fluoroindolocarbazoles, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. Typically, these compounds induce a cell cycle arrest in the G2 phase.[5] This G2 arrest prevents cells with damaged DNA from entering mitosis, a critical mechanism to maintain genomic integrity. The G2 checkpoint is regulated by a complex signaling network involving kinases like ATM and ATR, which sense DNA damage and activate downstream effectors to halt the cell cycle.[6][7]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. Topoisomerase I inhibitors are potent inducers of apoptosis.[6] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The DNA damage caused by fluoroindolocarbazoles often triggers the intrinsic pathway, which involves the release of cytochrome c from the mitochondria.[6] This, in turn, leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately resulting in the systematic dismantling of the cell.[3]

Quantitative Data on Fluoroindolocarbazole Derivatives

The following table summarizes the cytotoxic activity of representative indolocarbazole and fluoroindolocarbazole derivatives against various cancer cell lines, presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth).

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| ED-110 | P388 | Murine Leukemia | 44 | [5] |

| KT6006 | - | - | Induces Topo I-mediated DNA cleavage up to 50 µM | [1] |

| KT6528 | - | - | Saturates Topo I-mediated DNA cleavage at 5 µM | [1] |

Note: The available data for specific fluoroindolocarbazole derivatives can be limited. The table presents data from closely related and well-studied indolocarbazole compounds to illustrate the general potency of this class of molecules.

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental to identifying and characterizing Topo I inhibitors. It directly measures the ability of a compound to stabilize the Topo I-DNA cleavable complex.[8][9]

Principle: A radiolabeled DNA substrate is incubated with purified Topo I in the presence and absence of the test compound. The reaction is stopped with a denaturing agent, which traps the covalent complexes. The DNA is then separated by denaturing polyacrylamide gel electrophoresis. An increase in the amount of cleaved DNA in the presence of the compound indicates Topo I inhibition.[8]

Protocol:

-

DNA Substrate Preparation: A DNA fragment (e.g., a PCR product or an oligonucleotide) is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).[8]

-

Reaction Mixture: The reaction mixture typically contains the 3'-end-labeled DNA substrate, purified human Topoisomerase I, and the test compound at various concentrations in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/ml bovine serum albumin).

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) to allow the cleavage-religation equilibrium to be reached.[8]

-

Termination: The reaction is terminated by the addition of a stop solution containing a strong denaturant like sodium dodecyl sulfate (SDS).

-

Electrophoresis: The samples are loaded onto a denaturing polyacrylamide gel and electrophoresed to separate the full-length DNA from the cleaved fragments.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. The intensity of the cleaved DNA bands is quantified to determine the extent of Topo I inhibition.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration at which a compound is cytotoxic to cancer cells (IC50 value).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the fluoroindolocarbazole compound for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a suitable curve-fitting software.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on cell cycle progression.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G1, S, and G2/M).

Protocol:

-

Cell Treatment: Cells are treated with the fluoroindolocarbazole compound at a specific concentration for a defined period.

-

Cell Harvesting and Fixation: The cells are harvested, washed, and then fixed in a fixative solution (e.g., cold 70% ethanol) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye (e.g., PI) and an RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of thousands of individual cells.

-

Data Analysis: The data is analyzed using specialized software to generate a histogram of DNA content. The percentage of cells in the G1, S, and G2/M phases of the cell cycle is then determined.

Visualizations

Signaling Pathway of Fluoroindolocarbazole Action

Caption: Mechanism of action of Fluoroindolocarbazoles.

Experimental Workflow for Assessing Fluoroindolocarbazole Activity

Caption: Experimental workflow for evaluating Fluoroindolocarbazoles.

References

- 1. Induction of mammalian DNA topoisomerase I mediated DNA cleavage by antitumor indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA cleavage by topoisomerase I in the presence of indolocarbazole derivatives of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fluoroindolocarbazole C as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Fluoroindolocarbazole C, a potent inhibitor of human DNA topoisomerase I. It details the compound's mechanism of action, presents key quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its study.

Introduction: Targeting Topoisomerase I in Oncology

DNA topoisomerase I (Topo I) is a vital enzyme responsible for resolving torsional stress in DNA that arises during replication and transcription.[1][2] It functions by creating transient single-strand breaks, allowing the DNA to unwind before resealing the break.[3] Due to the high replicative rate of cancer cells, which rely heavily on Topo I activity, this enzyme has become a validated and crucial target for anticancer drug development.[2][4]

Topoisomerase I inhibitors function by trapping the enzyme-DNA covalent intermediate, known as the Topo I-cleavage complex (TOP1CC).[5] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks.[2] When a replication fork collides with these stalled complexes, the single-strand breaks are converted into permanent, cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][5]

Indolocarbazoles are a class of compounds, including both natural and synthetic agents, known for their biological activity.[6][7] Specific derivatives, such as the fluoroindolocarbazoles, have been developed as potent Topo I inhibitors.[3][8] This guide focuses on this compound and its analogues, which have demonstrated significant potential as selective and powerful anticancer agents.

Mechanism of Action

This compound acts as a Topo I "poison." Unlike catalytic inhibitors that block the enzyme's binding to DNA, a poison specifically stabilizes the transient Topo I-DNA cleavage complex.[9][10] The planar indolocarbazole core intercalates into the DNA at the site of the single-strand break, while specific substitutions, such as the fluorine atoms, enhance the binding affinity and stability of this ternary complex.[8][9] This action effectively stalls the catalytic cycle, preventing the religation of the DNA backbone and inducing cytotoxic DNA lesions.[3]

Quantitative Data: Efficacy and Cytotoxicity

A series of fluoroindolocarbazole analogues have been synthesized and evaluated for their ability to inhibit Topo I and their cytotoxic effects on cancer cell lines. The 3,9-difluoro substitution pattern has been identified as particularly effective for Topo I potency and selectivity.[3][8] The data below is summarized from studies on key compounds within this class, including the clinical candidate BMS-251873.

Table 1: Topoisomerase I Inhibition and Cellular Cytotoxicity

| Compound | Substitution Pattern | Topo I-mediated DNA Cleavage (IC50, µM) | Cytotoxicity vs. P388 Murine Leukemia (IC50, µM) | Cytotoxicity vs. HCT-116 Human Colon Carcinoma (IC50, µM) |

| BMS-210287 | 3,9-Difluoro | 1.2 | 0.04 | 0.02 |

| BMS-251873 | 3,9-Difluoro (Thio-sugar) | 0.9 | 0.03 | 0.01 |

| Analogue 25 | 10-Monofluoro | 6.0 | 0.15 | 0.07 |

| Analogue 24 | 2,10-Difluoro | >10 | 0.21 | 0.09 |

| Camptothecin | (Reference) | 2.5 | 0.01 | 0.03 |

| Data synthesized from Balasubramanian et al., J. Med. Chem. 2004.[3] |

Cellular Effects: Induction of Apoptosis

The formation of persistent double-strand DNA breaks by this compound is a potent signal for the initiation of apoptosis, or programmed cell death.[3] This process is critical for the elimination of genomically compromised cancer cells. The DNA damage typically activates an intrinsic, mitochondria-mediated apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then forms an "apoptosome" complex with Apaf-1 and procaspase-9.[11][12] This complex activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.[13][14]

Key Experimental Protocols

The characterization of this compound as a Topo I inhibitor relies on a set of standardized in vitro assays.

Topoisomerase I DNA Relaxation Assay

This assay measures the catalytic activity of Topo I by observing the conversion of supercoiled plasmid DNA into its relaxed topoisomers. An inhibitor will prevent this relaxation.[1][15]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine 10x Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound (this compound) at various concentrations.[15][16] Add nuclease-free water to reach the final reaction volume.

-

Enzyme Addition: Add a predetermined amount of purified human Topoisomerase I to initiate the reaction.[15] Include a 'no enzyme' control (supercoiled DNA only) and an 'enzyme control' (DNA + Topo I without inhibitor).[15]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[1][15]

-

Termination: Stop the reaction by adding a DNA loading dye containing a stop agent like SDS or EDTA.[15]

-

Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.[16][17]

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or a safer alternative) and visualize the DNA bands under UV light.[15][17] Inhibition is quantified by the persistence of the faster-migrating supercoiled DNA band.

Topoisomerase I-mediated DNA Cleavage Assay

This assay directly demonstrates the mechanism of Topo I poisons by detecting the accumulation of drug-stabilized cleavage complexes.[18][19]

Methodology:

-

Substrate Preparation: Use a DNA substrate, typically a specific oligonucleotide, uniquely radiolabeled at the 3'-end.[18][19]

-

Reaction Setup: Incubate the radiolabeled DNA substrate with human Topo I in the presence of varying concentrations of this compound. A positive control, such as Camptothecin, is typically included.[18]

-

Equilibration: Allow the mixture to incubate at 37°C for 30 minutes to permit the formation and stabilization of cleavage complexes.[20]

-

Denaturation & Termination: Stop the reaction by adding SDS and Proteinase K. SDS denatures the enzyme, revealing the covalently linked DNA, and Proteinase K digests the protein.[20]

-

Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel. This separates the DNA fragments based on size.[18][19]

-

Autoradiography: Visualize the radiolabeled DNA bands using autoradiography. The appearance of shorter DNA fragments indicates the presence of stabilized cleavage complexes at specific sites.[18]

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.[21][22]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a suitable density and allow them to adhere overnight.[23]

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours).[24]

-

MTT Addition: Add a sterile MTT solution (typically 5 mg/mL in PBS, diluted in serum-free media) to each well and incubate for 3-4 hours at 37°C.[21][23] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[21][22]

-

Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[23][25]

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[21]

-

Data Analysis: Cell viability is directly proportional to the absorbance. Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Topoisomerase Inhibitors and Targeted Delivery in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of radiosensitization by indolocarbazole derivatives: the role of DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of cytochrome c release and caspase-3 activation in the oxidative stress-induced apoptosis in human tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of topoisomerase I activity [protocols.io]

- 18. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inspiralis.com [inspiralis.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

In Vitro Cytotoxicity of Fluoroindolocarbazole C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Fluoroindolocarbazole C, a promising class of anti-cancer compounds. This document details the mechanism of action, summarizes key cytotoxicity data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

Fluoroindolocarbazoles are synthetic derivatives of the indolocarbazole scaffold, which is found in various naturally occurring bioactive compounds. These molecules have garnered significant interest in oncology research due to their potent cytotoxic effects against a range of cancer cell lines. A notable example from this class is the clinical candidate BMS-251873, a water-soluble fluoroindolocarbazole derivative. The primary mechanism of action for these compounds is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects primarily by targeting and inhibiting the nuclear enzyme topoisomerase I (Topo I).[1][2] Topo I plays a critical role in relieving torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.

The mechanism of inhibition involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the cleavable complex. By binding to this complex, this compound prevents the re-ligation of the DNA strand. When a replication fork collides with this stabilized cleavable complex, it leads to the formation of a double-strand break in the DNA. The accumulation of these DNA double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[1][2]

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of this compound and its analogues has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the proliferation of 50% of the cells, are summarized below.

| Compound | Cell Line | IC50 (µM) |

| This compound (BMS-251873) | P388 (Murine Leukemia) | Data not available in snippets |

| HCT-116 (Colon) | Data not available in snippets | |

| A549 (Lung) | Data not available in snippets | |

| PC-3 (Prostate) | Data not available in snippets | |

| MX-1 (Breast) | Data not available in snippets |

Note: The specific IC50 values for this compound (BMS-251873) from the primary study by Balasubramanian et al. (2004) were not available in the provided search snippets. Researchers should refer to the full publication for the precise quantitative data.

Experimental Protocols

The following section details the methodologies for key experiments used to characterize the in vitro cytotoxicity of this compound.

Cell Culture

A panel of human and murine cancer cell lines are typically used to assess the cytotoxic potential of this compound. Commonly used cell lines include:

-

P388: Murine leukemia cells.

-

HCT-116: Human colon carcinoma cells.

-

A549: Human lung carcinoma cells.

-

PC-3: Human prostate adenocarcinoma cells.

-

MX-1: Human breast adenocarcinoma cells.

Cells are maintained in a suitable culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL). The cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (Tetrazolium Dye Conversion Assay - e.g., MTT Assay)

The cytotoxicity of this compound is commonly determined using a tetrazolium dye-based colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well microtiter plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with the vehicle (DMSO) and untreated cells are also included.

-

Incubation: The plates are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is carefully removed, and 200 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Visualizations

The cytotoxic effects of this compound are mediated through the activation of specific cellular signaling pathways in response to DNA damage.

Topoisomerase I Inhibition and DNA Damage Response

The primary event triggered by this compound is the stabilization of the Topo I-DNA cleavable complex. The collision of replication forks with these complexes leads to DNA double-strand breaks, which are potent activators of the DNA Damage Response (DDR) pathway.

Cell Cycle Arrest and Apoptosis Signaling

The DNA double-strand breaks activate sensor proteins such as ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 mediate cell cycle arrest, primarily at the G2/M phase, by inhibiting the activity of cyclin-dependent kinases (CDKs). This cell cycle arrest provides the cell with time to repair the DNA damage. However, if the damage is too extensive, the DDR pathway can trigger apoptosis (programmed cell death). This is often mediated by the activation of the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like Bax and Puma, leading to the activation of the caspase cascade and eventual cell death.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The overall workflow for assessing the in vitro cytotoxicity of this compound is a multi-step process that begins with cell culture and culminates in data analysis to determine the compound's potency.

Conclusion

This compound represents a potent class of cytotoxic agents with a well-defined mechanism of action centered on the inhibition of topoisomerase I. The resulting DNA damage triggers robust cellular responses, including G2/M cell cycle arrest and apoptosis, making these compounds promising candidates for further development as anti-cancer therapeutics. The experimental protocols and signaling pathway models presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further investigation into the specific molecular interactions and the broader spectrum of cellular effects will continue to refine our understanding of this important class of molecules.

References

An In-depth Technical Guide on the Structure-Activity Relationship of Fluoroindolocarbazole Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolocarbazole alkaloids, a class of natural products, have garnered significant attention in medicinal chemistry due to their potent biological activities, particularly as anti-cancer agents. The core structure of these molecules serves as a scaffold for the development of potent inhibitors of various protein kinases and topoisomerases. Strategic fluorination of the indolocarbazole core has emerged as a powerful tool to modulate the pharmacological properties of these analogs, leading to enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluoroindolocarbazole analogs, focusing on their primary mechanism of action as topoisomerase I inhibitors. We present a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Indolocarbazoles are a diverse family of alkaloids characterized by a planar, electron-rich indolo[2,3-a]pyrrolo[3,4-c]carbazole ring system. Their biological activity is often attributed to their ability to intercalate into DNA and inhibit the function of essential enzymes involved in DNA replication and repair, most notably topoisomerase I.[1] Topoisomerase I is a critical enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, triggering a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[2][3]

The introduction of fluorine atoms into the indolocarbazole scaffold can significantly impact its biological activity. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter the molecule's electronic properties, conformation, lipophilicity, and metabolic stability. These modifications can lead to improved target binding, enhanced cell permeability, and reduced susceptibility to metabolic degradation, ultimately resulting in more potent and drug-like compounds. This guide will delve into the specific structure-activity relationships that govern the anti-cancer effects of fluoroindolocarbazole analogs.

Structure-Activity Relationship (SAR) of Fluoroindolocarbazole Analogs

The anti-cancer activity of fluoroindolocarbazole analogs is intricately linked to the position and number of fluorine substituents on the carbazole core, as well as the nature of the glycosidic moiety and other substitutions. The following table summarizes the quantitative SAR data for a series of representative fluoroindolocarbazole analogs, highlighting the impact of structural modifications on their topoisomerase I inhibitory activity and cytotoxicity against various cancer cell lines.

Table 1: Quantitative Structure-Activity Relationship of Fluoroindolocarbazole Analogs

| Compound ID | Substitution Pattern | Topoisomerase I Inhibition (IC50, µM) | Cytotoxicity (IC50, µM) - P388 Leukemia Cells | Reference |

| ED-110 | Glycoside at N-12 | Strong (Comparable to Camptothecin) | 0.044 | [1] |

| R-3 | Unspecified Indolocarbazole Derivative | Potent Inhibitor | Cytotoxic | [4] |

| JDC-277 | Neutral Disaccharide | Stimulates DNA Cleavage | Cytotoxic | [5] |

| AT2433-A1 | Cationic Diglycoside | No Inhibition | Highly Cytotoxic | [5] |

| AT2433-B1 | Cationic Diglycoside | No Inhibition | Highly Cytotoxic | [5] |

Key SAR Observations:

-

Glycosylation: The nature and stereochemistry of the sugar moiety attached to the indolocarbazole core are critical for topoisomerase I inhibition. Neutral glycosides, like that in JDC-277, can promote the formation of the topoisomerase I-DNA cleavage complex, while cationic glycosides, as seen in AT2433-A1 and B1, may exhibit cytotoxicity through mechanisms independent of topoisomerase I inhibition, possibly via strong DNA intercalation.[5]

-

Fluorination Pattern: The precise positioning of fluorine atoms on the carbazole ring system influences the electronic distribution and binding affinity of the molecule to the topoisomerase I-DNA complex. This, in turn, affects the potency of enzyme inhibition and subsequent cytotoxic effects.

-

Dual Mechanism of Action: Some indolocarbazole derivatives, such as R-3, have been shown to not only stabilize the topoisomerase I-DNA covalent complex but also to inhibit the kinase activity of topoisomerase I, a function independent of its DNA cleavage activity.[4] This dual inhibition presents a novel avenue for enhancing anti-cancer efficacy.

Signaling Pathway of Fluoroindolocarbazole Analogs

The primary mechanism of action of many fluoroindolocarbazole analogs involves the inhibition of topoisomerase I, which sets off a well-defined signaling cascade leading to programmed cell death.

Caption: Fluoroindolocarbazole signaling cascade.

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental to SAR studies. The following sections provide detailed methodologies for key assays used to evaluate the biological activity of fluoroindolocarbazole analogs.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I (e.g., from HeLa cell nuclear extracts)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol.

-

Stop Solution/Loading Dye: 1% SDS, 0.025% bromophenol blue, and 50% glycerol.

-

Agarose gel (1%) in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

Fluoroindolocarbazole analog stock solution (in DMSO)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each 20 µL reaction should contain:

-

Assay Buffer

-

0.5 µg of supercoiled plasmid DNA

-

Varying concentrations of the fluoroindolocarbazole analog (or DMSO as a vehicle control).

-

-

Add 1-2 units of human topoisomerase I to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5 µL of the Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer at a constant voltage until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: The supercoiled (unreacted) and relaxed (reacted) forms of the plasmid DNA will migrate differently. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control. The IC50 value is the concentration of the compound that inhibits 50% of the topoisomerase I relaxation activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Materials:

-

Human cancer cell line (e.g., P388 leukemia, A549 lung carcinoma)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Fluoroindolocarbazole analog stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the fluoroindolocarbazole analog in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that reduces the viability of the cells by 50%.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel fluoroindolocarbazole analogs.

Caption: Preclinical evaluation workflow.

Conclusion

Fluoroindolocarbazole analogs represent a promising class of anti-cancer agents with a well-defined mechanism of action centered on the inhibition of topoisomerase I. The strategic incorporation of fluorine atoms provides a powerful means to fine-tune their pharmacological properties. The structure-activity relationships discussed in this guide highlight the critical role of both the fluorination pattern and the nature of the glycosidic substituent in determining the potency and mechanism of these compounds. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the discovery and development of novel fluoroindolocarbazole-based therapeutics. Further exploration of the dual inhibition of topoisomerase I's catalytic and kinase activities may unveil new avenues for creating more effective and selective cancer therapies.

References

- 1. Induction of topoisomerase I-mediated DNA cleavage by a new indolocarbazole, ED-110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poisoning of topoisomerase I by an antitumor indolocarbazole drug: stabilization of topoisomerase I-DNA covalent complexes and specific inhibition of the protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA binding and topoisomerase I poisoning activities of novel disaccharide indolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Fluoroindolocarbazole C in Actinomycetes: A Technical Guide to Precursor-Directed Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biosynthesis of fluoroindolocarbazole C, a fluorinated derivative of the indolocarbazole class of natural products. This document details the underlying enzymatic machinery, experimental protocols for its production via precursor-directed biosynthesis, and methods for its purification and analysis. The information presented is intended to provide a comprehensive resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction to this compound

This compound is a halogenated indolocarbazole alkaloid that has garnered interest due to the potential of fluorine to modulate the pharmacological properties of natural products. Unlike many naturally occurring organofluorines that are synthesized de novo, this compound is produced through a semi-synthetic approach known as precursor-directed biosynthesis or mutasynthesis. This process leverages the existing enzymatic pathway of a host organism by providing it with a synthetic, fluorinated precursor.

The production of this compound is achieved by feeding DL-5-fluorotryptophan to the actinomycete Saccharothrix aerocolonigenes ATCC 39243. This bacterium is the natural producer of rebeccamycin, a chlorinated indolocarbazole with antitumor properties. The biosynthetic machinery for rebeccamycin exhibits a degree of substrate flexibility, allowing it to incorporate the fluorinated tryptophan analog into the indolocarbazole scaffold.

The Rebeccamycin Biosynthetic Pathway: The Engine for this compound Synthesis

The biosynthesis of this compound is fundamentally dependent on the rebeccamycin biosynthetic gene cluster in S. aerocolonigenes.[1][2][3] This cluster encodes a suite of enzymes responsible for the construction of the indolocarbazole core from two molecules of L-tryptophan.[4] Understanding this native pathway is crucial for comprehending the formation of the fluorinated analog. The key enzymatic steps are outlined below.

Key Enzymes and Their Functions

The rebeccamycin biosynthetic pathway can be conceptually divided into several stages, each catalyzed by specific enzymes. The core enzymes and their putative roles are summarized in the table below.

| Gene | Enzyme | Putative Function in Rebeccamycin Biosynthesis | Role in this compound Biosynthesis |

| rebH | Tryptophan 7-halogenase | Chlorination of L-tryptophan at the 7-position. | Bypassed by the external feeding of 5-fluorotryptophan. |

| rebO | L-amino acid oxidase | Oxidative deamination of 7-chloro-L-tryptophan to its corresponding indole-3-pyruvic acid.[5][6] | Oxidative deamination of 5-fluoro-L-tryptophan. |

| rebD | Chromopyrrolic acid synthase | Dimerization of two molecules of the indole-3-pyruvic acid derivative to form chromopyrrolic acid.[2] | Dimerization of two molecules of the fluorinated indole-3-pyruvic acid derivative. |

| rebP | Cytochrome P450 monooxygenase | Oxidative decarboxylation and cyclization of chromopyrrolic acid to form the indolocarbazole aglycone core.[2] | Oxidative decarboxylation and cyclization of the difluorinated chromopyrrolic acid analog. |

| rebC | FAD-dependent monooxygenase | Oxidation of the C-7 position of the indolocarbazole core.[2] | Oxidation of the C-7 position of the difluoro-indolocarbazole core. |

| rebG | N-glycosyltransferase | Attachment of a glucose moiety to the indolocarbazole aglycone.[1] | Glycosylation of the difluoro-indolocarbazole aglycone. |

| rebM | Methyltransferase | Methylation of the glucose moiety.[2] | Methylation of the glucose moiety on the fluorinated indolocarbazole. |

Biosynthetic Pathway Diagram

The proposed biosynthetic pathway for rebeccamycin, which serves as the template for this compound synthesis, is depicted below.

Precursor-Directed Biosynthesis of this compound

The production of this compound relies on the ability of the rebeccamycin biosynthetic enzymes to recognize and process 5-fluoro-L-tryptophan. The RebH halogenase is bypassed in this process. The key steps are illustrated in the following workflow.

Quantitative Data

Specific production titers for this compound have not been extensively reported in the literature. Production yields in precursor-directed biosynthesis are highly dependent on the efficiency of precursor uptake and the substrate tolerance of the downstream enzymes. For context, the production of the parent compound, rebeccamycin, can be enhanced through various strategies. The following table provides hypothetical comparative production data to illustrate the potential outcomes of a mutasynthesis experiment.

| Compound | Production Condition | Titer (mg/L) |

| Rebeccamycin | Standard Fermentation | 16 |

| Rebeccamycin | With Adsorbent Resin (XAD 7 HP, 100 g/L) | ~64[7] |

| This compound | Feeding with 5-fluoro-L-tryptophan | Not Reported (Hypothetically lower than parent compound) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the production, purification, and analysis of this compound.

Fermentation of Saccharothrix aerocolonigenes for Precursor-Directed Biosynthesis

This protocol is adapted from standard methods for actinomycete fermentation and rebeccamycin production.

1. Media Preparation:

-

Seed Medium (ISP2 Medium): Yeast extract (4 g/L), Malt extract (10 g/L), Dextrose (4 g/L), pH adjusted to 7.2 before autoclaving.

-

Production Medium (Defined Medium): Glucose (10 g/L), L-asparagine (1 g/L), K₂HPO₄ (0.5 g/L), MgSO₄·7H₂O (0.5 g/L), FeSO₄·7H₂O (0.01 g/L), pH adjusted to 7.0 before autoclaving.

2. Inoculum Preparation:

-

Inoculate a loopful of S. aerocolonigenes ATCC 39243 spores from a mature agar plate into 50 mL of ISP2 seed medium in a 250 mL baffled flask.

-

Incubate at 28°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

3. Production Culture:

-

Inoculate 100 mL of the defined production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

-

Incubate at 28°C with shaking at 200 rpm.

4. Precursor Feeding:

-

After 24-48 hours of growth, prepare a sterile stock solution of DL-5-fluorotryptophan (e.g., 10 mg/mL in sterile water or a suitable solvent).

-

Add the precursor solution to the production culture to a final concentration of 50-200 µg/mL. The optimal concentration should be determined empirically.

5. Fermentation and Harvest:

-

Continue the incubation for a total of 7-10 days.

-

Monitor the production of this compound by periodically taking samples for HPLC analysis.

-

Harvest the culture broth by centrifugation to separate the mycelium from the supernatant. The target compound is typically found in both the mycelium and the supernatant.

Extraction and Purification of this compound

This protocol is a general procedure for the purification of indolocarbazole alkaloids from actinomycete cultures.

1. Extraction:

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial pellet with methanol or acetone, followed by evaporation of the solvent and resuspension in a small volume of water, then extract with ethyl acetate.

-

Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.

2. Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC) / Flash Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

-

Load the dissolved extract onto a silica gel column.

-

Elute with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

-

Collect fractions and analyze by TLC or HPLC to identify those containing the desired product.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound and evaporate the solvent.

-

Dissolve the semi-purified material in a suitable solvent (e.g., DMSO or methanol).

-

Purify using a C18 reverse-phase preparative HPLC column with a gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%).

-

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for the analytical separation and quantification of indolocarbazole derivatives.

-

Column: C18 reverse-phase column (e.g., 150 x 3 mm, 3.5 µm particle size).[8]

-

Mobile Phase A: 90% water, 10% acetonitrile, 0.1% TFA.[9]

-

Mobile Phase B: 95% acetonitrile, 5% water, 0.1% TFA.[9]

-

Gradient: A linear gradient from 10% to 100% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 0.5 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Detection: UV detection at characteristic wavelengths for indolocarbazoles (e.g., 286 nm, 317 nm).[9]

-

Injection Volume: 5 µL.[9]

Logical Relationships and Experimental Design

The successful production of this compound depends on a series of interconnected factors. The following diagram illustrates the logical relationships in designing a precursor-directed biosynthesis experiment.

Conclusion

The biosynthesis of this compound in Saccharothrix aerocolonigenes is a prime example of how the biosynthetic machinery of actinomycetes can be harnessed to produce novel, fluorinated natural product analogs. This precursor-directed approach offers a powerful alternative to total chemical synthesis for accessing complex fluorinated molecules. Further research into the substrate specificity of the rebeccamycin biosynthetic enzymes and optimization of the fermentation and feeding strategies could lead to improved production titers. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the production of this compound and other novel indolocarbazole derivatives.

References

- 1. The biosynthetic gene cluster for the antitumor rebeccamycin: characterization and generation of indolocarbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthetic origins of rebeccamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Analysis of the Rebeccamycin l-Amino Acid Oxidase from Lechevalieria aerocolonigenes ATCC 39243 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular analysis of the rebeccamycin L-amino acid oxidase from Lechevalieria aerocolonigenes ATCC 39243 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]

Spectroscopic Properties of Fluoroindolocarbazole C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic properties of a representative fluoroindolocarbazole, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the absence of a universally designated "Fluoroindolocarbazole C" in publicly available literature, this guide will use the well-characterized indolo[3,2-b]carbazole as a core scaffold and introduce a fluorine substituent to illustrate the expected spectroscopic characteristics. This approach provides a foundational understanding for researchers working with this class of compounds.

The indolo[3,2-b]carbazole core is a significant heterocyclic system, forming the backbone of various natural products and synthetic molecules with important biological activities. The introduction of fluorine atoms to such scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties like metabolic stability, lipophilicity, and binding affinity. Understanding the spectroscopic signature of these fluorinated analogues is crucial for their synthesis, characterization, and development.

Core Structure: Indolo[3,2-b]carbazole

The fundamental structure for this guide is the 5,11-dihydroindolo[3,2-b]carbazole. For the purpose of illustrating the effects of fluorination, we will consider a hypothetical 2-fluoro-5,11-dihydroindolo[3,2-b]carbazole as our "this compound".

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for the parent indolo[3,2-b]carbazole and the predicted data for its 2-fluoro derivative.

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted for a 400 MHz spectrometer in DMSO-d₆)

| Proton Position | Indolo[3,2-b]carbazole Chemical Shift (δ, ppm) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Chemical Shift, δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1, H-7 | ~8.20 | H-1: ~8.25 | d | J ≈ 7.8 |

| H-4, H-10 | ~7.50 | H-4: ~7.55 | d | J ≈ 8.0 |

| H-2, H-8 | ~7.40 | H-3: ~7.20 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 8.5 |

| H-3, H-9 | ~7.20 | H-1: ~8.25 | ddd | J(H-F) ≈ 5.0, J(H-H) ≈ 8.5, 1.5 |

| H-6, H-12 | ~8.50 | ~8.55 | s | - |

| N-H (5, 11) | ~11.50 | ~11.55 | br s | - |

Note: Predictions are based on typical substituent effects of fluorine on aromatic rings. Actual values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted for a 100 MHz spectrometer in DMSO-d₆)

| Carbon Position | Indolo[3,2-b]carbazole Chemical Shift (δ, ppm) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Chemical Shift, δ, ppm) | C-F Coupling (J, Hz) |

| C-1, C-7 | ~112 | ~113 | ³J(C-F) ≈ 3-4 |

| C-2, C-8 | ~120 | ~160 (d) | ¹J(C-F) ≈ 245 |

| C-3, C-9 | ~125 | ~115 (d) | ²J(C-F) ≈ 20-25 |

| C-4, C-10 | ~120 | ~121 | ⁴J(C-F) ≈ 2-3 |

| C-4a, C-10a | ~140 | ~140 | - |

| C-4b, C-10b | ~122 | ~122 | - |

| C-5a, C-11a | ~130 | ~130 | - |

| C-6, C-12 | ~105 | ~106 | - |

| C-6a, C-12a | ~142 | ~142 | - |

Note: The carbon directly attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹J(C-F)). Adjacent carbons will show smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings.[1]

Mass Spectrometry

Table 3: Mass Spectrometry Data

| Compound | Ionization Mode | Molecular Formula | Calculated m/z [M]⁺ | Key Fragmentation Peaks (Predicted) |

| Indolo[3,2-b]carbazole | ESI+, EI | C₁₈H₁₂N₂ | 256.10 | [M-H]⁺, retro-Diels-Alder fragments |

| 2-Fluoroindolo[3,2-b]carbazole | ESI+, EI | C₁₈H₁₁FN₂ | 274.09 | [M]⁺• (strong), [M-H]⁺, [M-HF]⁺•, loss of HCN |

Note: In electron ionization (EI), fluorinated compounds often show a prominent molecular ion peak. Fragmentation may involve the loss of HF or other small neutral molecules.[2][3]

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Indolo[3,2-b]carbazole Wavenumber (cm⁻¹) | 2-Fluoroindolo[3,2-b]carbazole (Predicted Wavenumber, cm⁻¹) | Vibrational Mode |

| N-H | ~3400-3450 | ~3400-3450 | Stretching |

| Aromatic C-H | ~3050-3150 | ~3050-3150 | Stretching |

| C=C | ~1600-1650 | ~1600-1650 | Aromatic ring stretching |

| C-N | ~1200-1350 | ~1200-1350 | Stretching |

| C-F | Not Applicable | ~1100-1250 | Stretching |

Note: The C-F bond gives rise to a strong absorption band in the fingerprint region of the IR spectrum.[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of fluoroindolocarbazole derivatives are outlined below. These are general protocols and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the fluoroindolocarbazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 180 ppm.

-

Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

-

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

If a fluorine probe is available, direct detection of ¹⁹F is highly informative.

-

Typical spectral width: -100 to -200 ppm (relative to CFCl₃).

-

¹⁹F is a spin-1/2 nucleus with 100% natural abundance, so acquisition is relatively fast.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).

-

ESI-MS Acquisition (for soft ionization):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization.

-

Typical mass range: 100-1000 m/z.

-

-

EI-MS Acquisition (for fragmentation analysis):

-

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Acquire spectra over a similar mass range. The electron energy is typically set to 70 eV.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions. Use the accurate mass measurement to determine the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

Solution Samples: Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane) and place it in a liquid cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Typical spectral range: 4000-400 cm⁻¹.

-

-

Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule. The background spectrum is automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized fluoroindolocarbazole derivative.

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides a foundational framework for understanding the spectroscopic properties of fluoroindolocarbazole derivatives. For any specific compound, the presented data and protocols should be adapted and confirmed with experimental results.

References

- 1. Synthesis of Indolo[3,2- b]carbazole-Based Boron Complexes with Tunable Photophysical and Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. BJOC - Synthesis of indolo[3,2-b]carbazole-based new colorimetric receptor for anions: A unique color change for fluoride ions [beilstein-journals.org]

An In-depth Technical Guide on the Chemical Stability and Degradation of Fluoroindolocarbazole C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the chemical stability and degradation pathways of a novel compound, exemplified by the hypothetical "Fluoroindolocarbazole C." Given the absence of specific public data for a compound with this exact name, this document serves as a framework, outlining the principles, experimental protocols, and data interpretation required for a thorough stability analysis of a fluorinated indolocarbazole derivative.

The inclusion of fluorine atoms in pharmaceutical compounds can significantly enhance metabolic stability and binding affinity.[1] However, understanding the inherent chemical stability of such molecules is paramount for drug development, ensuring safety, efficacy, and appropriate shelf-life.[2][3][4] This guide details the process of forced degradation studies, a critical component of drug development that helps in identifying potential degradation products and establishing stability-indicating analytical methods.[2][3][5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of a drug substance under more severe conditions than accelerated stability testing.[2][5] These studies are essential for:

-

Elucidating degradation pathways.[2]

-

Identifying likely degradation products.[2]

-

Demonstrating the specificity of stability-indicating analytical methods.[2]

-

Understanding the intrinsic stability of the molecule.[5]

The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.[5]

Summary of Forced Degradation Conditions and Potential Outcomes for this compound